2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
The compound "2-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides are often explored for their potential as antimicrobial agents and enzyme inhibitors, particularly carbonic anhydrases . The presence of a bromine atom, a pyridinyl group, and a tetrahydro-2H-pyran moiety within the structure of this compound suggests it may have unique physical, chemical, and biological properties that could be of interest in pharmaceutical research.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar benzenesulfonamide derivatives are typically synthesized through condensation reactions or by functionalizing existing sulfonamide groups with various substituents . For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involved the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Such methods could potentially be adapted to synthesize the compound by incorporating the appropriate halogenated and heterocyclic precursors.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as FTIR, NMR, and UV-Visible spectroscopy, as well as computational methods like Density Functional Theory (DFT) . These techniques help in understanding the conformational preferences and electronic properties of the molecules. For example, the crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences between two similar compounds, which could influence their biological activity .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. They can undergo sulfonation, alkylation, and coupling reactions, which can be used to introduce different functional groups into the molecule . The reactivity of the sulfonamide group and the presence of substituents like bromine or pyridinyl groups can significantly affect the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of halogen atoms and heterocyclic rings can alter these properties, potentially affecting the compound's biological activity and pharmacokinetics . Computational tools like Swiss ADME can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of these compounds, which is crucial for drug development .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well distributed in the body . The compound’s stability and reactivity suggest that it may have a reasonable half-life .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
2-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-15-5-1-2-6-16(15)24(21,22)20-17(13-7-10-23-11-8-13)14-4-3-9-19-12-14/h1-6,9,12-13,17,20H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUZFPIMPKVQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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